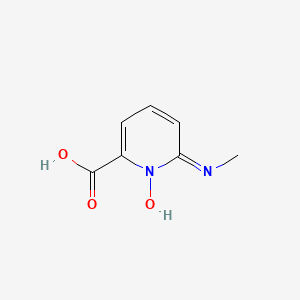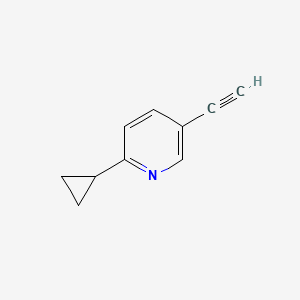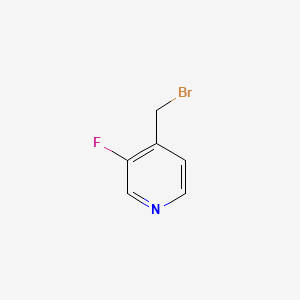
4-Bromomethyl-3-fluoropyridine
Übersicht
Beschreibung
4-Bromomethyl-3-fluoropyridine is a chemical compound with the molecular formula C6H5BrFN . It’s a useful research chemical compound used in the preparation of pyrrolo [2,3-d]pyrimidines and pyrido [2,3-d]pyrimidines as inhibitors of focal adhesion kinase (FAK) .
Synthesis Analysis
The synthesis of 4-Bromomethyl-3-fluoropyridine involves several steps. The nitro group of methyl 3-nitropyridine-4-carboxylate has been successfully replaced by fluoride anion via nucleophilic aromatic substitution . Protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has also been reported .Molecular Structure Analysis
The molecular structure of 4-Bromomethyl-3-fluoropyridine consists of a pyridine ring with a bromomethyl group at the 4-position and a fluorine atom at the 3-position . The molecular weight of this compound is 190.01300 .Chemical Reactions Analysis
4-Bromomethyl-3-fluoropyridine can participate in various chemical reactions. For instance, it can undergo Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Synthesis
4-Bromomethyl-3-fluoropyridine: is a valuable intermediate in pharmaceutical synthesis. Its incorporation into drug molecules can significantly alter their pharmacokinetic properties, such as increased lipophilicity, which enhances cell membrane penetration. This compound is particularly useful in the synthesis of fluorinated pyridines , which are a core structure in many pharmaceuticals due to their unique physical, chemical, and biological properties .
Agrochemical Development
In agrochemistry, 4-Bromomethyl-3-fluoropyridine serves as a precursor for the development of novel agrochemicals. The introduction of fluorine atoms into agrochemical compounds can lead to enhanced activity and selectivity, providing effective protection against pests and diseases. The compound’s reactivity allows for the creation of various derivatives that serve as potent active ingredients in herbicides and insecticides .
Material Science
The compound’s utility extends to material science, where it can be used to synthesize fluorinated polymers and coatings . These materials exhibit improved durability, chemical resistance, and thermal stability. The presence of fluorine can also impart unique surface properties, such as hydrophobicity, which is desirable in many industrial applications .
Chemical Synthesis
4-Bromomethyl-3-fluoropyridine: is instrumental in chemical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . This reaction forms carbon-carbon bonds and is widely used to create complex organic molecules. The compound’s bromine atom acts as a good leaving group, facilitating the coupling process .
Medical Research
In medical research, 4-Bromomethyl-3-fluoropyridine is used to develop imaging agents and radiotherapeutic compounds. Its derivatives can be labeled with radioactive isotopes, such as F-18 , making them useful in positron emission tomography (PET) scans for cancer diagnosis and treatment monitoring .
Environmental Science
Environmental science benefits from the use of 4-Bromomethyl-3-fluoropyridine in the study of environmental pollutants . Fluorinated compounds, including those derived from this compound, are often analyzed for their environmental impact, persistence, and bioaccumulation potential. Understanding these factors is crucial for developing safer and more sustainable chemicals .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(bromomethyl)-3-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN/c7-3-5-1-2-9-4-6(5)8/h1-2,4H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTARAIMDJZXDFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromomethyl-3-fluoropyridine | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


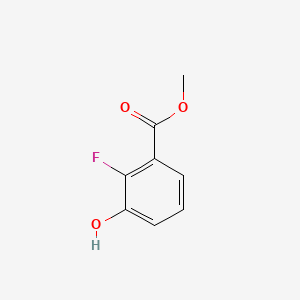
![Methyl 2,3-dihydro-1H-pyrrolo[3,2-B]pyridine-5-carboxylate](/img/structure/B594461.png)
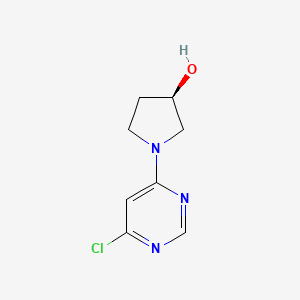
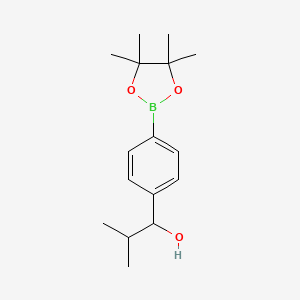
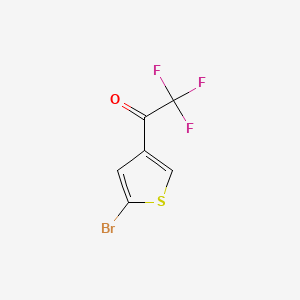
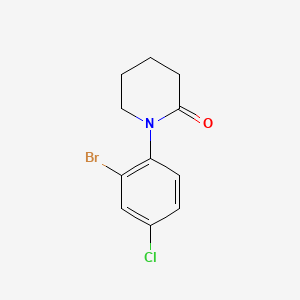
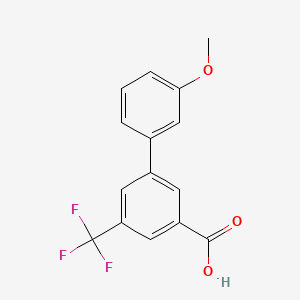
![1,3-Diazapentacyclo[4.2.0.02,5.03,8.04,7]octan-2-amine](/img/structure/B594474.png)
